methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a bicyclic heterocycle fused with a thiophene ring. Key structural elements include:
- 2-(4-((3,4-Dihydroquinolin-1(2H)-yl)Sulfonyl)Benzamido) group: The sulfonyl linkage may improve solubility and enable hydrogen bonding with biological targets.
- Methyl ester at position 3: A common prodrug strategy to modulate bioavailability.
While direct biological data for this compound are unavailable in the provided evidence, structurally related 4,5,6,7-tetrahydrothieno[2,3-c]pyridines exhibit potent tumor necrosis factor-alpha (TNF-α) inhibitory activity .
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S2/c1-40-32(37)29-26-17-19-34(20-22-8-3-2-4-9-22)21-28(26)41-31(29)33-30(36)24-13-15-25(16-14-24)42(38,39)35-18-7-11-23-10-5-6-12-27(23)35/h2-6,8-10,12-16H,7,11,17-21H2,1H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQJNGIYAUXQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
LGE21. These compounds have shown weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains.
Mode of Action
It’s known that 3,4-dihydroquinolin-2-one derivatives can inhibit p38 map kinase, which leads to cytotoxic activities.
Biochemical Pathways
The inhibition of p38 map kinase can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
The tetrahydrothieno[2,3-c]pyridine scaffold distinguishes this compound from other heterocyclic systems:
- Thiazolo[3,2-a]pyrimidines (e.g., compounds 11a,b in ): These lack the fused thiophene ring and exhibit different electronic properties. For example, 11b (C₂₂H₁₇N₃O₃S) includes a cyano group, enhancing dipole interactions but reducing metabolic stability compared to the sulfonyl group in the target compound .
Substituent Analysis
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Evidence |
|---|---|---|---|
| Reflux with NaOAc | Acetic anhydride, 2 h reflux | 68% | |
| Biginelli reaction | Ethanol, 12 h reflux | 57–81% | |
| DMF-mediated cyclization | DMF, 12 h reflux | 57% |
Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Q. Basic
- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH at ~3,400 cm⁻¹) .
- NMR spectroscopy :
- Mass spectrometry : Validates molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
Methodological Tip : Cross-reference NMR peak assignments with synthetic intermediates to confirm regiochemistry .
How can researchers optimize reaction conditions to improve synthesis efficiency?
Q. Advanced
- Catalyst screening : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may enhance yield and reduce side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency for fused heterocycles .
- Temperature control : Prolonged reflux (>12 h) in ethanol increases crystallinity but may degrade heat-sensitive intermediates .
Recommendation : Use design of experiments (DoE) to test variables like catalyst loading, solvent ratio, and reaction time .
How should researchers address contradictory spectroscopic data or unexpected byproducts?
Q. Advanced
- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., incomplete sulfonylation or hydrolysis products) .
- Data reconciliation : Compare ¹H NMR integrals across studies. For example, aromatic proton multiplicity in (δ 7.94 ppm) vs. (δ 7.82 ppm) may indicate substituent effects .
- Reproducibility checks : Repeat reactions under inert atmosphere to rule out oxidation artifacts .
How does the substitution pattern on the benzamido group affect physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., -CN, -SO₂): Increase solubility in polar solvents but reduce melting points (e.g., 213–215°C for 4-cyano derivatives vs. 243–246°C for trimethyl derivatives) .
- Steric effects : Bulky substituents (e.g., benzyl) may hinder crystallinity, requiring alternative purification strategies .
Q. Table 2: Substituent Impact on Properties
| Substituent | Melting Point (°C) | Solubility | Evidence |
|---|---|---|---|
| 4-Cyanobenzylidene | 213–215 | Moderate (DMF) | |
| 2,4,6-Trimethylbenzyl | 243–246 | Low (EtOH) | |
| 4-Chlorophenyl | 268–287 | Low (H₂O) |
What are key considerations for designing scalable academic synthetic protocols?
Q. Advanced
- Solvent volume minimization : Reduce acetic anhydride usage ( uses 10–20 mL) to lower costs and waste .
- Catalyst recycling : Explore Pd recovery methods from ’s protocols to enhance sustainability .
- Purification : Replace column chromatography with recrystallization (e.g., DMF/water mixtures) for high-throughput needs .
How can structural analogs be rationally designed to improve bioactivity?
Q. Advanced
- SAR studies : Modify the tetrahydrothienopyridine core (e.g., replace sulfur with oxygen) to alter pharmacokinetics .
- Functional group swaps : Substitute the methoxy group with electron-deficient moieties (e.g., nitro) to enhance binding affinity .
Recommendation : Use molecular docking to predict interactions with target proteins, though experimental validation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
